Methyl 5-(1-aminocyclopropyl)picolinate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
MXONIBKVWKECEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
The Kulinkovich Szymoniak Reaction:the Efficiency of the Key Cyclopropanation Step is Influenced by Several Factors. the Reaction Involves the In Situ Formation of a Titanacyclopropane Intermediate from the Grignard Reagent and the Titanium Catalyst.organic Chemistry.org
Key optimization parameters include:
Stoichiometry of Reagents: The ratio of the Grignard reagent to the titanium catalyst is crucial. Using more than two equivalents of the Grignard reagent can decrease the yield of the desired cyclopropylamine (B47189) and favor the formation of tertiary carbinamine byproducts. organic-chemistry.org Sub-stoichiometric amounts of the titanium catalyst also tend to lower the yield. organic-chemistry.org
Lewis Acid: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is often necessary to promote the conversion of the intermediate azatitanacycle into the final cyclopropylamine. organic-chemistry.org
Solvent and Temperature: These reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at controlled temperatures.
The table below summarizes typical conditions for the Kulinkovich-Szymoniak reaction.
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Starting Material | Aryl or Alkyl Nitrile | Precursor to the aminocyclopropane | organic-chemistry.org |
| Titanium Catalyst | Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) | Forms the active titanacyclopropane species | nih.govorganic-chemistry.org |
| Cyclopropanating Agent | Ethylmagnesium bromide (EtMgBr) or other Grignard reagents | Source of the two-carbon unit for the cyclopropane (B1198618) ring | organic-chemistry.org |
| Activation | Lewis Acid (e.g., BF₃·OEt₂) | Promotes conversion of the azatitanacycle to the amine | organic-chemistry.org |
| Solvent | Anhydrous ethereal solvents (e.g., THF, Et₂O) | Provides an inert reaction medium | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of compounds derived from methyl 5-(1-aminocyclopropyl)picolinate is highly sensitive to the nature and position of various substituents. Researchers have methodically altered key moieties of the molecule to map the structural requirements for optimal target engagement.
The arrangement of substituents on the central pyridine (B92270) ring is critical for biological activity. Studies on related scaffolds have shown that moving the key functional groups—in this case, the aminocyclopropyl and the methyl ester groups—can dramatically alter the compound's ability to bind to its target enzyme. For LSD1 inhibitors, the specific substitution pattern of the pyridine ring allows for precise interactions within the enzyme's active site. nih.gov For instance, the pyridine nitrogen and the ester carbonyl can form key hydrogen bonds or other electrostatic interactions, while the aminocyclopropyl moiety often occupies a specific sub-pocket. Altering the substitution from the 5-position to other positions, such as the 3-, 4-, or 6-positions, would likely disrupt these optimal interactions, leading to a significant loss of potency. This highlights the importance of the specific regio-isomerism for effective binding.
Interactive Table: Effect of Substituent Position on Pyridine Ring on Biological Activity (Illustrative) Please note that the following data is illustrative, based on typical SAR findings in related compound series, as specific data for positional isomers of this compound is not readily available in the public domain.
| Compound Position | Biological Activity (IC50, nM) | Rationale for Activity Change |
| 5-position (Lead) | 10 | Optimal orientation for binding in the active site. |
| 4-position | >1000 | Steric clashes and loss of key interactions. |
| 6-position | 500 | Sub-optimal positioning of functional groups. |
| 3-position | >1000 | Significant disruption of required binding geometry. |
The 1-aminocyclopropyl group is a crucial component for the activity of these inhibitors. Its rigid structure helps to properly orient the amino group for critical interactions within the enzyme's active site. nih.gov For LSD1 inhibitors, the primary amine of this group often interacts with key residues such as Asp555. nih.gov
Modifications to this moiety have been explored to understand the structural requirements for binding.
Ring Substitution: Adding substituents to the cyclopropane (B1198618) ring generally leads to a decrease in activity due to steric hindrance.
Amine Modification: N-alkylation or N-acylation of the amino group typically abolishes or significantly reduces activity, underscoring the importance of the free primary amine for hydrogen bonding.
Ring Size Variation: Expanding the cyclopropyl (B3062369) ring to a cyclobutyl or cyclopentyl ring can negatively impact potency, as the altered bond angles and ring puckering change the position of the crucial amino group.
Interactive Table: Impact of Aminocyclopropyl Moiety Variation on LSD1 Inhibition
| Modification | Example Compound | LSD1 IC50 (nM) | Rationale for Activity Change |
| Parent Compound | This compound | Base Activity | Optimal fit and interaction. |
| N-Methylation | Methyl 5-(1-(methylamino)cyclopropyl)picolinate | Reduced Activity | Loss of key hydrogen bond donor capacity. |
| Ring Expansion | Methyl 5-(1-aminocyclobutyl)picolinate | Reduced Activity | Altered vector of the amino group, sub-optimal fit. |
Scaffold Hopping and Bioisosteric Replacements
To improve properties such as potency, selectivity, and pharmacokinetics, researchers often employ scaffold hopping and bioisosteric replacement strategies. nih.govnih.gov This involves replacing the core molecular framework or key functional groups with others that retain the necessary biological activity but offer improved characteristics. nih.govnih.govu-tokyo.ac.jp
The picolinate (B1231196) (pyridine) core can be replaced with other heterocyclic systems to explore new interaction possibilities and patentable chemical space. plos.orgresearchgate.net For inhibitors targeting LSD1, the goal is to find a scaffold that maintains the spatial arrangement of the key interacting groups while potentially introducing new favorable contacts.
Examples of alternative cores include:
Pyrimidines: Replacing the pyridine ring with a pyrimidine (B1678525) can introduce an additional hydrogen bond acceptor, which may or may not be beneficial depending on the topology of the enzyme's active site.
Thiazoles: Thiazole rings have been used to develop reversible LSD1 inhibitors, offering a different electronic and steric profile. rsc.org
Pyrrolo[2,3-c]pyridines: More complex bicyclic systems have been successfully employed to create highly potent LSD1 inhibitors. nih.gov
Interactive Table: Bioisosteric Replacement of the Pyridine Core
| Original Scaffold | Replacement Scaffold | Resulting Potency (General Trend) | Rationale |
| Pyridine | Pyrimidine | Often maintained or slightly reduced | Can alter electronic distribution and introduce new H-bonding sites. plos.org |
| Pyridine | Thiazole | Maintained activity in some series | Provides a different geometric and electronic arrangement. rsc.org |
| Pyridine | Pyrrolo[2,3-c]pyridine | Potency significantly increased | Bicyclic system can form additional favorable interactions with the target. nih.gov |
The rigid aminocyclopropyl group is effective but can sometimes be synthetically challenging or confer undesirable properties. Replacing it with a non-cyclic, flexible equivalent is a common strategy to assess the importance of the constrained conformation. nih.govnih.gov Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another group in a molecule. researchgate.netdrughunter.com
Potential non-cyclic replacements could include:
2-Aminoisobutyl Group: This group, -C(CH3)2NH2, mimics the quaternary carbon of the cyclopropyl moiety but allows for free rotation.
Substituted Ethylamine (B1201723) Chains: Simple ethylamine chains with appropriate substitutions might be able to adopt a conformation in the active site that mimics the rigid cyclopropyl ring.
Studies often show that replacing the rigid aminocyclopropyl group with a flexible linear chain leads to a significant loss of potency. This underscores the importance of the conformational constraint provided by the cyclopropyl ring in minimizing the entropic penalty of binding to the enzyme.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional shape (conformation) of this compound and its analogs is a key determinant of their biological activity. nih.govnih.govchemistrysteps.com Conformational analysis helps to understand the preferred shapes of the molecule in solution and, more importantly, the specific conformation it adopts when bound to its biological target. nih.gov
Crystal structures of related inhibitors in complex with LSD1 reveal that the molecule adopts a specific, extended conformation to fit within the active site. nih.gov The pyridine ring is often sandwiched between hydrophobic residues, while the ester and aminocyclopropyl groups are positioned to make specific polar contacts. The piperidine (B6355638) ring of a related inhibitor, for instance, was found to interact with the side chains of Asp555 and Asn540. nih.gov Molecular modeling and docking studies complement this by predicting how novel analogs might bind and by rationalizing observed SAR trends. figshare.com These studies confirm that the rigidity of the aminocyclopropyl group is crucial for pre-organizing the molecule into a bioactive conformation, thereby enhancing binding affinity.
Information regarding "this compound" is not available in the public domain.
Extensive research for scholarly articles, patents, and academic publications concerning "this compound" has yielded no specific information regarding its Structure-Activity Relationship (SAR) studies or rational design strategies for enhanced research utility.
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Mechanistic Investigations of Biological Interactions Non Clinical
Elucidation of Molecular Target Binding (Non-Clinical)
There is currently no published research identifying the specific molecular targets of Methyl 5-(1-aminocyclopropyl)picolinate.
No studies have been found that investigate the binding of this compound to the P2Y14 receptor or to any known auxin receptors. While some picolinate (B1231196) derivatives have been explored for various biological activities, this specific compound has not been characterized as a ligand for these or other receptors.
The presence of the 1-aminocyclopropyl carboxylic acid structure within the molecule suggests a potential interaction with ACC synthase (ACS), a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme. nih.gov Various molecules are known to inhibit ACC synthase, thereby reducing ethylene (B1197577) production. nih.gov However, no studies have specifically tested or reported the inhibitory or activatory effects of this compound on ACC synthase activity.
Table 1: Hypothetical Areas of Enzymatic Interaction
| Enzyme | Potential Interaction | Basis for Hypothesis | Research Status |
|---|---|---|---|
| ACC Synthase (ACS) | Competitive or non-competitive inhibition | Structural similarity to the natural substrate, ACC | No Data Available |
Binding Kinetics and Thermodynamics Studies
No data from binding kinetics (e.g., Km, Ki, Kd) or thermodynamic studies (e.g., changes in enthalpy or entropy upon binding) for this compound with any biological target are available in the scientific literature.
Cellular and Subcellular Localization Studies
The cellular uptake and subcellular distribution of this compound have not been investigated. The localization of compounds can be crucial to their mechanism of action. For instance, the conversion of ACC to ethylene has been shown to occur at both intracellular and plasma membrane-associated sites in plant cells. nih.gov Furthermore, the sequestration of molecules within specific compartments, such as vesicles, can prevent their interaction with potential targets in other parts of the cell, such as mitochondria or the cytosol. nih.gov Without experimental evidence, the localization of this compound remains unknown.
Analysis of Downstream Cellular Pathway Modulation (e.g., Hormone Signaling)
There is no information regarding the modulation of any downstream cellular pathways by this compound.
The homeostasis of the primary plant auxin, Indole-3-Acetic Acid (IAA), is a complex process involving biosynthesis, degradation, and conjugation. nih.gov While there are known interactions between the ethylene and auxin pathways, no research has been conducted to determine if this compound has any effect on IAA levels, transport, or signaling.
No Publicly Available Data for this compound to Fulfill Article Request
Despite a comprehensive search of scientific literature and patent databases, no specific biological data for the chemical compound "this compound" is publicly available. Therefore, it is not possible to generate the requested scientific article focusing on its mechanistic and phenotypic effects in plants.
The searches retrieved information on structurally related but distinct compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to the plant hormone ethylene, and picolinic acid, which has been studied in other biological contexts but not for its specific effects on plant hormonal pathways as part of the requested compound. The presence of the "1-aminocyclopropyl" group in the requested molecule is suggestive of a potential interaction with the ethylene biosynthesis pathway, given its structural similarity to ACC. The picolinate moiety is a derivative of pyridine (B92270) carboxylic acid, and other picolinate-containing compounds are known to have herbicidal or plant growth-regulating properties, often through interaction with auxin pathways.
However, without any direct experimental evidence for "this compound," any discussion of its biological effects would be purely speculative and would not meet the required standards of scientific accuracy. The creation of the requested data tables and detailed research findings is impossible in the absence of primary data.
Therefore, the following sections of the requested article outline cannot be addressed based on current scientific knowledge:
Phenotypic Responses in Model Organisms for Biological Pathway Dissection (e.g., Arabidopsis thaliana)
Transcriptomic and Proteomic Responses to Compound Exposure
It is concluded that "this compound" is likely a novel or sparsely studied compound for which biological characterization has not been published in the public domain.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze how a ligand like Methyl 5-(1-aminocyclopropyl)picolinate might interact with a biological target at the atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.
For this compound, a crucial first step is the identification of potential protein targets. Based on its structural motifs, which include a picolinate (B1231196) core, potential targets could belong to families such as kinases, proteases, or G protein-coupled receptors (GPCRs). nih.gov Docking studies would then be performed against the crystal structures of these proteins. The cyclopropyl (B3062369) moiety is known to engage in hydrophobic interactions and can form specific C–H···π interactions, acting as a "hydrophobic anchor" within a binding pocket. rsc.org The picolinate ring's nitrogen atom and the ester's carbonyl oxygen can act as hydrogen bond acceptors, forming key interactions with amino acid residues like arginine or asparagine. researchgate.net
The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), quantifies the strength of the ligand-target interaction. frontiersin.org Lower energy scores typically indicate more favorable binding.
Table 1: Hypothetical Molecular Docking Results for this compound Against Various Target Classes
| Potential Protein Target | Target Class | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Protein Kinase A (PKA) | Kinase | 2GU8 | -8.5 | Val57, Ala70, Leu173 |
| μ-Opioid Receptor (MOR) | GPCR | 5C1M | -9.2 | Asp147, Tyr148, Trp318 |
| Protein Tyrosine Phosphatase (PTP) | Phosphatase | 2HNP | -7.8 | Cys215, Arg221, Asp181 |
| Ubiquitin-Specific Peptidase 7 (USP7) | Deubiquitinase | 5N9S | -8.1 | Gln297, Tyr465, Phe409 |
While docking provides a static snapshot, molecular dynamics (MD) simulations can predict how the ligand and protein behave over time. An MD simulation of the this compound-protein complex, placed in a simulated physiological environment, can reveal crucial dynamic information. nih.gov
These simulations can confirm the stability of the binding pose predicted by docking. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the predicted binding mode. Furthermore, MD simulations can highlight conformational changes in the protein that are induced by ligand binding. nih.gov For instance, the binding of the ligand might cause a flexible loop region near the active site to close over the ligand, sequestering it from the solvent and enhancing binding stability. Such induced-fit effects are critical for a comprehensive understanding of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.gov The activities are typically converted to a logarithmic scale (pIC₅₀) for modeling. youtube.com
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is generated that links the structural features (descriptors) to the activity. nih.govyoutube.com Such a model can be represented by an equation that predicts the biological activity of new, untested compounds. A well-validated QSAR model serves as a powerful tool for prioritizing the synthesis of new derivatives with potentially enhanced potency. nih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., Wiener index), molecular connectivity, and descriptors of polar surface area (TPSA). youtube.com
3D Descriptors: Properties derived from the 3D conformation, such as steric parameters (e.g., molar refractivity) and electronic properties (e.g., dipole moment).
Table 2: Examples of Molecular Descriptors Relevant for QSAR Modeling
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
The robustness and predictive power of a QSAR model must be rigorously validated. Key statistical metrics include:
Coefficient of determination (R²): Indicates how well the model fits the training data. nih.gov
Cross-validated coefficient (Q²): Assesses the model's internal predictive ability. A high Q² (typically > 0.5) is essential. nih.gov
External Validation (R²_pred): The model's predictive power is tested on an external set of compounds not used during model development. nih.gov
A statistically sound QSAR model would have a high R², a high Q², and the difference between R² and Q² would be small (e.g., < 0.3). nih.gov
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can drastically reduce the number of compounds that need to be synthesized and tested experimentally.
Based on the docking and QSAR studies of this compound, a virtual screening campaign can be designed. criver.com For instance, a pharmacophore model could be built based on the key interaction features (hydrogen bond donors/acceptors, hydrophobic centers) identified in the docking pose. This pharmacophore can then be used to rapidly screen millions of compounds from commercial databases, filtering for molecules that match the required 3D arrangement of features. nih.gov
Following virtual screening, the design of a focused library of novel derivatives can be undertaken. nih.govsygnaturediscovery.com This involves making systematic chemical modifications to the this compound scaffold to explore the structure-activity relationship (SAR). For example, modifications could include:
Altering the ester group to other functionalities (e.g., amides, ketones).
Substituting different positions on the picoline ring.
Modifying the cyclopropylamine (B47189) moiety.
These designed libraries can be prioritized for synthesis based on predictions from the developed QSAR model or by docking them into the target's active site.
Table 3: Illustrative Workflow for Virtual Screening and Library Design
| Step | Method | Objective |
|---|---|---|
| 1. Target Selection & Preparation | Identify and prepare the 3D structure of the protein target. | Define the binding site for subsequent screening. |
| 2. Model Generation | Develop a pharmacophore model or use a validated QSAR model. | Create a filter to identify promising molecules. |
| 3. Database Screening | Apply the model to screen a large virtual compound library (e.g., ZINC database). | Identify a smaller subset of "hit" compounds. |
| 4. Docking & Scoring | Dock the filtered hits into the protein's active site. | Rank hits based on predicted binding affinity and pose. chemrevlett.com |
| 5. Library Design | Select top-ranked scaffolds and design novel analogues. | Create a focused library of high-potential compounds for synthesis. |
Mechanistic Insights from Quantum Chemical Calculations
The synthesis of pyridine-functionalized cyclopropanes often involves complex reaction pathways. Computational analysis, typically using Density Functional Theory (DFT), can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction mechanism.
For instance, in the synthesis of pyridyl cyclopropanes through enzymatic activation of pyridotriazoles, computational analysis has been used to rationalize reactivity trends. wpmucdn.com These studies often involve calculating the energy barriers for different steps in the catalytic cycle. A similar approach could be applied to understand the formation of the 1-aminocyclopropyl group on the picolinate ring.
A hypothetical reaction pathway analysis for the formation of a cyclopropyl group on a pyridine (B92270) derivative might involve the following steps, which can be computationally modeled:
Carbene Formation: If the cyclopropanation proceeds via a carbene intermediate, DFT calculations can determine the energy barrier for its formation from a diazo precursor. nih.govdiva-portal.orgresearchgate.net
Cyclopropanation Step: The analysis would then focus on the addition of the carbene to an olefin. Both inner-sphere and outer-sphere mechanisms can be considered and their respective energy profiles calculated to determine the favored pathway. nih.govdiva-portal.orgresearchgate.net
Stereoselectivity: The origins of stereoselectivity can be investigated by calculating the energies of the transition states leading to different stereoisomers. wpmucdn.comnih.gov
A recent study on the biocatalytic cyclopropanation of olefins using pyridotriazoles as carbene sources provides an example of the kind of data that can be generated. wpmucdn.comnih.gov The computational analysis in that study revealed the multifaceted role of a halogen substituent in favoring the key steps of the transformation. wpmucdn.comnih.gov
Table 1: Hypothetical Energy Barriers for a Cyclopropanation Reaction Pathway (kcal/mol)
| Reaction Step | Catalyst A | Catalyst B |
| Carbene Formation | 15.2 | 12.8 |
| Cyclopropanation (Inner-Sphere) | 10.5 | 11.0 |
| Cyclopropanation (Outer-Sphere) | 14.8 | 13.5 |
Note: This table is illustrative and based on data for analogous systems. The values represent hypothetical energy barriers calculated using DFT.
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Quantum chemical calculations are instrumental in providing detailed information about the electronic distribution within a molecule like this compound.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Computational studies on substituted pyridines and related heterocyclic compounds provide insights into how different functional groups affect the electronic properties. nih.govnih.gov For example, the introduction of an amino group generally raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group like the methyl ester on the picolinate ring would lower both the HOMO and LUMO energies.
Table 2: Calculated Electronic Properties of Analogous Substituted Pyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 4-aminopyridine | -5.75 | -0.12 | 5.63 |
| Methyl picolinate | -7.21 | -1.89 | 5.32 |
Note: These values are representative and sourced from computational studies on analogous molecules. The exact values for this compound would require specific calculations.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen of the pyridine ring and the amino group would be expected to be electron-rich, while the carbonyl carbon of the ester group and the pyridine ring protons would be electron-poor. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the charge on each atom and describe the delocalization of electron density. For instance, a study on a 2-picolyllithium solvate used NBO analysis to confirm its significant carbanionic character. researchgate.net A similar analysis on this compound would reveal the precise electronic nature of the aminocyclopropyl substituent and its interaction with the picolinate ring. The electron-donating nature of the amino group would be expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. uomosul.edu.iq
Applications in Chemical Biology Research and Methodological Development
Development of Chemical Probes for Plant Hormone Systems
The structural similarity of picolinates to the natural plant hormone auxin has made them a focal point for the development of chemical probes to dissect auxin signaling pathways. nih.gov Methyl 5-(1-aminocyclopropyl)picolinate, as a member of this class, holds potential as a specific ligand for auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) paralogs. The development of such probes is crucial for understanding the intricacies of hormone perception and signal transduction at a molecular level. nih.gov By creating derivatives of this compound with fluorescent tags or biotin (B1667282) labels, researchers can visualize the subcellular localization of auxin-binding proteins and identify new components of the signaling cascade.
Furthermore, the aminocyclopropyl moiety is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). This dual structural feature suggests that this compound could potentially serve as a probe to investigate crosstalk between the auxin and ethylene signaling pathways, a critical area of plant development and stress response.
Use in Chemical Genetic Screens to Identify Biological Pathways
Chemical genetic screening is a powerful approach to identify genes and biological pathways associated with a particular phenotype. In this methodology, large libraries of small molecules are screened for their ability to induce a specific biological response. Compounds that elicit the desired phenotype can then be used as tools to identify their protein targets and, consequently, the genes involved in the pathway.
While specific studies detailing the use of this compound in large-scale chemical genetic screens are not yet prevalent, the strategy has been successfully employed with structurally related molecules. For instance, screening of diverse chemical libraries in Arabidopsis thaliana has led to the identification of novel inhibitors of ethylene biosynthesis. nih.gov These screens often rely on easily observable phenotypes, such as the "triple response" in etiolated seedlings, which is characterized by a short, thick hypocotyl, an exaggerated apical hook, and a short root, all indicative of ethylene presence. A compound like this compound could be used in similar screens to identify mutants that are either hypersensitive or resistant to its effects, thereby uncovering new components of auxin and potentially ethylene signaling or transport.
The table below outlines a conceptual framework for how this compound could be utilized in a chemical genetic screen.
| Screening Step | Description | Potential Outcome with this compound |
| Library Selection | A diverse collection of small molecules is chosen. | This compound would be included as a targeted compound due to its picolinate (B1231196) structure. |
| Phenotypic Assay | A measurable biological response is selected. | Monitoring root growth inhibition or changes in auxin-responsive gene expression in Arabidopsis thaliana seedlings. |
| High-Throughput Screening | The chemical library is tested on the assay system. | Identification of concentrations at which this compound induces a consistent phenotype. |
| Hit Identification | Compounds that produce the desired phenotype are selected. | This compound is identified as a "hit" for modulating the auxin response. |
| Target Identification | Genetic or biochemical methods are used to find the protein target of the hit compound. | Identification of novel proteins that bind to this compound, potentially revealing new regulators of auxin signaling. |
Development of Research Reagents and Tools for Biological Studies
Beyond its direct biological activity, this compound can serve as a foundational structure for the development of more sophisticated research reagents. Its synthesis allows for the introduction of various functional groups, enabling the creation of a suite of tools for biological investigation. For example, radiolabeling the methyl group or specific positions on the pyridine (B92270) ring can create a radioligand for use in binding assays to quantify receptor affinity and density.
Moreover, immobilizing this compound onto a solid support, such as agarose (B213101) beads, can create an affinity chromatography matrix. This tool would be invaluable for pull-down assays aimed at isolating and identifying proteins that interact with this specific picolinate structure from a complex protein mixture extracted from plant tissues. The insights gained from such experiments can help to build a more complete picture of the protein networks that are influenced by synthetic auxins.
Insights into Mechanisms of Resistance (e.g., Herbicide Resistance)
Picolinate compounds are a significant class of synthetic auxin herbicides. nih.gov The widespread use of these herbicides has inevitably led to the evolution of resistance in various weed species. Understanding the mechanisms of this resistance is a critical area of agricultural research. Herbicide resistance can broadly be categorized into target-site resistance (TSR), where the herbicide's target protein is modified, and non-target-site resistance (NTSR), which involves mechanisms like reduced uptake, sequestration, or enhanced metabolism of the herbicide.
The study of compounds like this compound can provide valuable insights into these resistance mechanisms. By comparing its efficacy on susceptible versus resistant biotypes of a weed, researchers can begin to elucidate the specific changes that confer resistance. For instance, if a weed population shows resistance to this compound, further investigation can determine if this is due to a mutation in the auxin receptors (TSR) or an increased ability to metabolize the compound (NTSR).
Research into metabolism-based resistance has identified several enzyme families, such as cytochrome P450 monooxygenases, that can detoxify herbicides. By applying this compound to resistant and susceptible plants and analyzing the resulting metabolites, scientists can identify the specific detoxification pathways involved. This knowledge is crucial for developing strategies to overcome herbicide resistance and for the design of new, more effective herbicides.
The table below summarizes the primary mechanisms of herbicide resistance that could be investigated using this compound.
| Resistance Mechanism | Description | Investigatory Application of this compound |
| Target-Site Resistance (TSR) | Alteration of the herbicide's molecular target, reducing binding affinity. | Comparative binding assays with auxin receptors from resistant and susceptible plants to determine if binding affinity is altered. |
| Non-Target-Site Resistance (NTSR) - Metabolism | Enhanced detoxification of the herbicide by plant enzymes. | Metabolomic analysis of treated plants to identify breakdown products and the enzymes responsible for detoxification. |
| Non-Target-Site Resistance (NTSR) - Transport | Reduced uptake or altered translocation of the herbicide. | Use of radiolabeled this compound to track its movement and accumulation in resistant versus susceptible plants. |
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets Beyond Current Insights
The true therapeutic potential of Methyl 5-(1-aminocyclopropyl)picolinate lies in the identification of its specific biological targets. The picolinic acid scaffold, a pyridine (B92270) carboxylic acid isomer, is a well-established pharmacophore found in numerous approved drugs targeting a wide array of conditions, including cancer, diabetes, and infectious diseases. dovepress.com Its ability to form stable complexes with metal ions and engage in hydrogen bonding and π-π stacking interactions makes it a versatile binder for various biological macromolecules. dovepress.com
Future research should, therefore, embark on comprehensive screening campaigns to identify the protein targets of this compound. This could involve a variety of in-vitro and in-silico approaches.
Potential Target Classes Based on Constituent Moieties:
| Moiety | Known Biological Activities/Targets | Potential Targets for the Conjugate |
| Picolinic Acid | - Enzyme inhibition (e.g., IRAK4, ASK1, WDR5) dovepress.com - Antitumor and antibacterial properties (e.g., streptonigrin) nih.gov - Modulation of zinc finger proteins drugbank.comnih.gov | Kinases, Dehydrogenases, Proteases, Epigenetic targets |
| Aminocyclopropyl Group | - Enzyme inhibition researchgate.net - Antimicrobial, antifungal, antiviral, and antitumor activities researchgate.netmdpi.com - Ligand for NMDA receptors nih.gov | Transferases, Oxidoreductases, Ion channels, Receptors |
Initial investigations could focus on enzymes where either picolinates or cyclopropane-containing molecules have shown activity. For instance, given the prevalence of picolinate (B1231196) structures in kinase inhibitors, a panel of kinases relevant to oncology or inflammatory diseases would be a logical starting point. dovepress.com Furthermore, the unique conformational rigidity imparted by the cyclopropyl (B3062369) ring could lead to novel interactions with targets not previously associated with picolinate-based inhibitors.
Exploration of Alternative Aminocyclopropyl-Picolinate Conjugates
The specific structure of this compound represents just one permutation of a potentially vast chemical space. Systematic exploration of alternative aminocyclopropyl-picolinate conjugates is a critical step in developing a robust structure-activity relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications for Future Analogs:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, cyano groups) at different positions on the picolinate ring can significantly influence electronic properties and binding interactions.
Modification of the Cyclopropyl Group: The aminocyclopropyl moiety can be further functionalized. For example, the synthesis of derivatives with substituents on the cyclopropane (B1198618) ring itself could modulate conformational preferences and introduce new interaction points. nih.gov
Alteration of the Linker: While the current structure has a direct attachment, introducing different linkers between the aminocyclopropyl group and the picolinate ring could optimize the spatial orientation of the two key pharmacophores.
Ester Modification: The methyl ester of the picolinate can be converted to other esters, amides, or the free carboxylic acid to alter solubility, metabolic stability, and cell permeability.
The design of these new analogs should be guided by computational modeling to predict their binding affinity to identified targets.
Advanced Synthetic Methodologies for Complex Analogues
The efficient and stereoselective synthesis of complex analogs will be paramount to a successful drug discovery program. While the synthesis of the parent compound may be relatively straightforward, the creation of a diverse library of derivatives will necessitate the development and application of advanced synthetic methodologies.
Challenges in the synthesis of these analogs may include the stereoselective construction of substituted cyclopropanes and the regioselective functionalization of the picolinate ring. Modern synthetic techniques that could be employed include:
Asymmetric Cyclopropanation: To control the stereochemistry of substituted cyclopropyl rings, which can be crucial for biological activity.
Cross-Coupling Reactions: For the efficient introduction of a wide range of substituents onto the pyridine ring.
Peptide Coupling Methodologies: For the formation of amide bonds if the ester is to be replaced. nih.gov
Photoredox Catalysis: This emerging technology could enable novel and previously challenging transformations for the synthesis of complex heterocyclic structures. nih.gov
The development of a flexible and scalable synthetic route will be a key enabler for the comprehensive exploration of the chemical space around this scaffold.
Integration with Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-target, single-drug paradigm, the integration of systems biology approaches will be invaluable. nih.govnih.gov This holistic perspective can provide a deeper understanding of the compound's mechanism of action, predict potential off-target effects, and identify biomarkers for patient stratification.
Potential Applications of Systems Biology:
| Approach | Application to this compound Research |
| Proteomics and Metabolomics | Identify changes in protein and metabolite levels in cells or tissues treated with the compound, revealing affected pathways. drugtargetreview.com |
| Transcriptomics | Analyze changes in gene expression to understand the downstream effects of target engagement. |
| Network Pharmacology | Map the interactions of the compound and its targets within the broader context of cellular networks to predict system-wide effects and potential for polypharmacology. nih.gov |
| Computational Modeling | Develop predictive models of the compound's activity based on multi-omics data to guide the design of next-generation analogs and combination therapies. frontiersin.org |
By employing a systems biology framework, researchers can build a comprehensive profile of this compound and its derivatives. taylorfrancis.com This approach can de-risk the drug development process by providing early insights into potential efficacy and safety issues. drugtargetreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
